[2,3'-Bipyridine]-6'-carboxylic acid
Overview
Description
[2,3’-Bipyridine]-6’-carboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6’-carboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6’-carboxylic acid often employs scalable versions of the above methods, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Silver oxide (Ag₂O) is commonly used as an oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and nucleophiles.
Major Products:
Scientific Research Applications
Chemistry:
Ligands in Coordination Chemistry: [2,3’-Bipyridine]-6’-carboxylic acid is used as a ligand in the formation of coordination complexes with transition metals.
Catalysis: It serves as a catalyst or a catalyst precursor in various organic reactions.
Biology and Medicine:
Biologically Active Molecules: This compound is a precursor for the synthesis of biologically active molecules.
Drug Development: It is used in the development of drugs due to its ability to interact with metal ions and other biological targets.
Industry:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-6’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including catalysis and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in coordination chemistry.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties due to the position of the nitrogen atoms.
3,3’-Bipyridine: Less commonly used but still significant in certain applications.
Uniqueness: [2,3’-Bipyridine]-6’-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. Its carboxylic acid group enhances its solubility and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
5-pyridin-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJKHMPAWFRPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-00-1 | |
Record name | [2,3′-Bipyridine]-6′-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845827-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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